

Application Note: GC-MS Analysis of Methyl 5-chloro-2-methoxybenzoate-d3

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Compound of Interest

Compound Name: *Methyl 5-chloro-2-methoxybenzoate-d3*

Cat. No.: *B15138998*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxybenzoate-d3 is a deuterated stable isotope-labeled internal standard used for the quantification of Methyl 5-chloro-2-methoxybenzoate in various biological and environmental matrices. Accurate and precise quantification of this compound is critical in pharmacokinetic, metabolism, and environmental fate studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive analytical technique well-suited for the analysis of semi-volatile compounds like Methyl 5-chloro-2-methoxybenzoate and its deuterated analog. This application note provides a detailed protocol for the GC-MS analysis of **Methyl 5-chloro-2-methoxybenzoate-d3**, intended to serve as a comprehensive guide for researchers in drug development and analytical sciences.

Experimental Protocols

This section details the methodology for the GC-MS analysis of **Methyl 5-chloro-2-methoxybenzoate-d3**.

1. Materials and Reagents

- **Methyl 5-chloro-2-methoxybenzoate-d3** (analytical standard)
- Methyl 5-chloro-2-methoxybenzoate (analytical standard)
- Methanol (HPLC or GC grade)
- Dichloromethane (HPLC or GC grade)
- Ethyl acetate (HPLC or GC grade)
- Hexane (HPLC or GC grade)
- Sodium sulfate (anhydrous)
- Deionized water
- Helium (99.999% purity)

2. Sample Preparation

The following is a general procedure for the extraction of the analyte from a liquid matrix (e.g., plasma, water). The user should optimize the extraction procedure based on the specific matrix.

- Spiking: To 1 mL of the sample matrix, add a known concentration of **Methyl 5-chloro-2-methoxybenzoate-d3** as an internal standard.
- Liquid-Liquid Extraction (LLE):
 - Add 5 mL of ethyl acetate to the sample.
 - Vortex for 2 minutes to ensure thorough mixing.
 - Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

- Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of ethyl acetate or a suitable solvent for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

Parameter	Recommended Condition
Gas Chromatograph	
Injection Volume	1 μ L
Injection Mode	Splitless
Injector Temperature	250°C
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
GC Column	30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms or equivalent)
Oven Temperature Program	Initial: 80°C, hold for 1 min Ramp: 15°C/min to 280°C Hold: 5 min at 280°C
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Electron Energy	70 eV
Mass Scan Range	50 - 350 amu (for full scan mode)
Data Acquisition	
Mode	Full Scan and/or Selected Ion Monitoring (SIM)

4. Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode is recommended for higher sensitivity and selectivity. Based on the mass spectrum of the non-deuterated Methyl 5-chloro-2-methoxybenzoate, the following ions are suggested for monitoring. The exact m/z values for the deuterated standard should be confirmed by a full scan analysis.

Compound	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Methyl 5-chloro-2-methoxybenzoate	200 (M+)	169	171
Methyl 5-chloro-2-methoxybenzoate-d3	203 (M+)	172	174

Note: The molecular weight of the non-deuterated compound is 200.62 g/mol .^[1]^[2] The top three peaks in the GC-MS of the non-deuterated compound are m/z 169, 171, and 111.^[1] The deuterated compound with a -d3 label on the methoxy group is expected to have a molecular weight of approximately 203.64 g/mol .

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison. The following table is a template for presenting the results of a calibration curve and quality control samples.

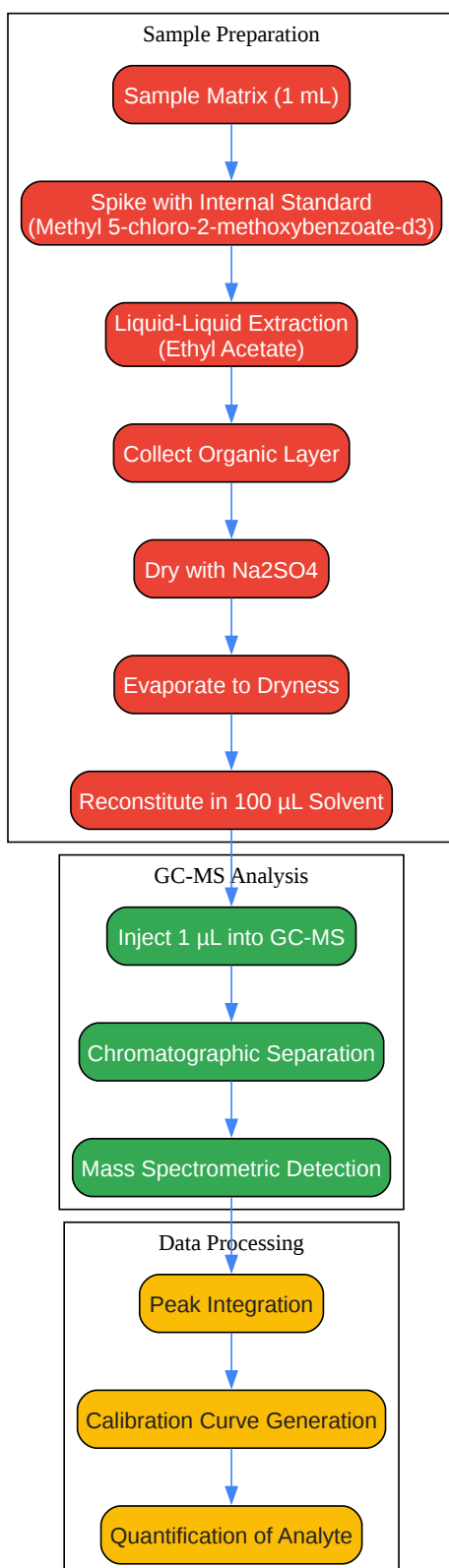
Table 1: Calibration Curve and Quality Control Data

Analyte Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)	Calculated Concentration (ng/mL)	Accuracy (%)
Calibration Standards			
1			
5			
10			
50			
100			
500			
1000			
Quality Control Samples			
Low QC (e.g., 3 ng/mL)			
Mid QC (e.g., 75 ng/mL)			
High QC (e.g., 750 ng/mL)			

Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis should be performed, and the coefficient of determination (r^2) should be ≥ 0.995 .

Visualizations

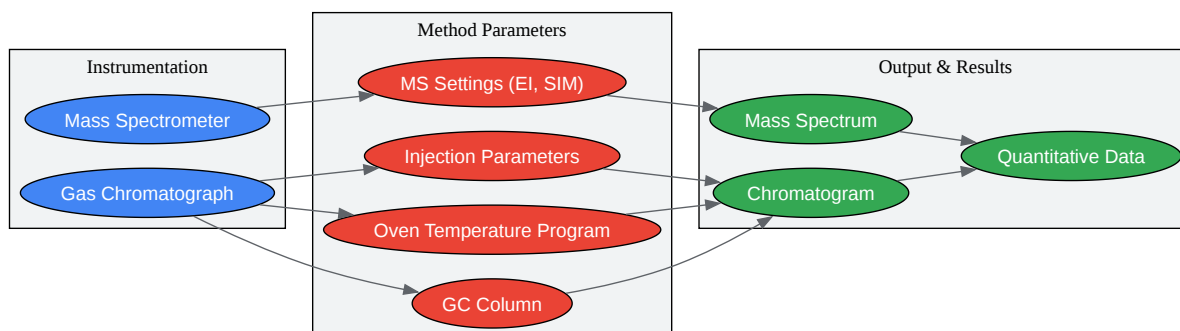
Experimental Workflow Diagram



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Caption: Experimental workflow for the GC-MS analysis of **Methyl 5-chloro-2-methoxybenzoate-d3**.

Logical Relationship of Analytical Method Components



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Caption: Logical relationship of the key components in the GC-MS analytical method.

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References

- 1. [Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 2. [sigmaaldrich.com](#) [sigmaaldrich.com]

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